4-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one
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Overview
Description
4-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decane-8-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one typically involves multiple steps. One common method includes the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . This method is efficient and allows for the smooth conversion of the resultant products into the desired spirocyclic scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
4-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its unique structure.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For example, as a RIPK1 inhibitor, the compound blocks the activation of the necroptosis pathway, which is a form of programmed cell death . This inhibition is achieved through the binding of the compound to the kinase domain of RIPK1, preventing its phosphorylation and subsequent activation.
Comparison with Similar Compounds
Similar Compounds
2,8-diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their potential as kinase inhibitors.
Difluoroalkylated 2-azaspiro[4.5]decanes: These compounds are synthesized via similar methods and have comparable chemical properties.
Uniqueness
4-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decane-8-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and spirocyclic structure
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S/c1-19-8-9-22(16-20(19)2)28-18-21(17-24(28)30)25(31)27-12-10-26(11-13-27)29(14-15-34-26)35(32,33)23-6-4-3-5-7-23/h3-9,16,21H,10-15,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEPODOQOJBTMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4(CC3)N(CCO4)S(=O)(=O)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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